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Comparative Efficacy of Cabotegravir vs.
Bictegravir Against INSTI-Resistant HIV-1
A guide for researchers and drug development professionals on the in vitro performance of two

leading second-generation integrase strand transfer inhibitors against resistant viral strains.

This guide provides a detailed comparison of the antiviral efficacy of cabotegravir (CAB) and

bictegravir (BIC) against HIV-1 variants with resistance-associated mutations (RAMs) to

integrase strand transfer inhibitors (INSTIs). The data presented is compiled from several key

in vitro studies that have evaluated these compounds against panels of single and multiple

INSTI-resistant mutants.

Overview of Comparative Potency
Both cabotegravir and bictegravir demonstrate broader and more potent antiviral activity

against INSTI-resistant HIV-1 compared to first-generation INSTIs like raltegravir (RAL) and

elvitegravir (EVG).[1][2][3] However, in direct comparisons against a wide array of INSTI-

resistant mutants, studies have consistently shown that bictegravir generally retains greater

potency than cabotegravir.[1][2][3] One study concluded that in terms of inhibiting a broad

range of INSTI-resistant integrase mutants, the overall order of efficacy is bictegravir superior

to dolutegravir (DTG), and dolutegravir superior to cabotegravir.[2][3]
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While both drugs are highly effective against many single-mutation variants, their efficacy

diverges more significantly when challenged with complex mutational patterns, particularly

those involving the Q148 pathway.[4][5][6] For instance, viral strains harboring combinations of

primary INSTI-resistance mutations such as E138A/G140A/G163R/Q148R or

E138K/G140A/S147G/Q148K exhibit a more substantial decrease in susceptibility to

cabotegravir (fold change in EC50 values ranging from 429 to over 1000) compared to

bictegravir (fold change of 60 to 100).[4][5][6]

Quantitative Susceptibility Data
The following tables summarize the fold change (FC) in 50% effective concentration (EC50) or

50% inhibitory concentration (IC50) for cabotegravir and bictegravir against various INSTI-

resistant HIV-1 mutants, as reported in the literature. Fold change is calculated relative to the

wild-type virus.

Table 1: Susceptibility to Cabotegravir and Bictegravir against Single and Double INSTI-

Resistance Mutations

Integrase
Mutation(s)

Cabotegravir (Fold
Change in
EC50/IC50)

Bictegravir (Fold
Change in
EC50/IC50)

Reference(s)

N155H 1.3 - 6.3 1.0 - 2.3 [4]

Y143R 1.7 - 2.6 1.2 - 1.3 [4]

G140S/Q148H 16.8 4.8 [7][8][9]

R263K <10 <4 [7]

E138K/R263K <10 <4 [7]

Table 2: Susceptibility to Cabotegravir and Bictegravir against Multiple INSTI-Resistance

Mutations
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Integrase
Mutation(s)

Cabotegravir (Fold
Change in
EC50/IC50)

Bictegravir (Fold
Change in
EC50/IC50)

Reference(s)

T97A/Y143R/N155H 142.2 8.2 [2]

E138A/G140A/G163R

/Q148R
>429 >60 [4][5][6]

E138K/G140A/S147G

/Q148K
>1000 >100 [4][5][6]

Q148R + one

additional RAM
21.7 (median) 5.4 (median) [10]

Q148H/K/R + two

additional RAMs
>100 >100 [10]

Experimental Protocols
The data presented in this guide were primarily generated using phenotypic susceptibility

assays with recombinant HIV-1 viruses. The general workflow for these experiments is outlined

below.

Phenotypic Susceptibility Assay
1. Generation of Recombinant Viruses:

The HIV-1 integrase coding region from clinical isolates or laboratory strains is amplified by

PCR.

Site-directed mutagenesis is often employed to introduce specific resistance-associated

mutations into a wild-type plasmid backbone (e.g., pNL4-3).

The amplified integrase gene fragment containing the desired mutations is then cloned into

an HIV-1 vector that is deficient in the integrase gene.

Recombinant virus stocks are generated by transfecting suitable host cells (e.g., HEK293T

cells) with the plasmid constructs. The viral supernatant is harvested, and the virus
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concentration is quantified, often by measuring p24 antigen levels.

2. Cell-Based Infectivity Assay:

A target cell line, typically TZM-bl cells which express CD4, CXCR4, and CCR5 and contain

a Tat-inducible luciferase reporter gene, is used.

Cells are seeded in 96-well plates and incubated with a standardized amount of the

recombinant virus in the presence of serial dilutions of the antiretroviral drugs (cabotegravir
or bictegravir).

Control wells include virus-infected cells without any drug and uninfected cells.

3. Measurement of Viral Infectivity:

After a defined incubation period (e.g., 48 hours), the cells are lysed.

Luciferase activity is measured using a luminometer. The amount of light produced is

proportional to the level of viral replication/infection.

4. Data Analysis:

The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated by

plotting the percentage of inhibition against the drug concentration and fitting the data to a

sigmoidal dose-response curve.

The fold change in susceptibility is determined by dividing the EC50 value for a mutant virus

by the EC50 value for the wild-type reference virus.

Visualizations
The following diagrams illustrate the experimental workflow for determining drug susceptibility

and the key resistance pathways for INSTIs.
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Caption: Workflow for Phenotypic Susceptibility Assay of INSTIs.
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Caption: Major INSTI Resistance Pathways and Drug Impact.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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